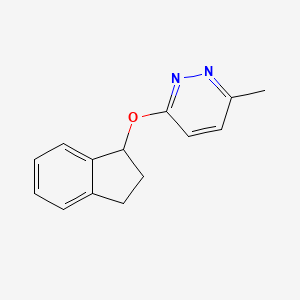

3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of 2,3-dihydro-1H-inden-1-one , which is a fused molecule containing cyclopentanone and a benzene ring . It also appears to have a pyridazine ring, which is a six-membered ring with two nitrogen atoms.

Synthesis Analysis

While specific synthesis methods for this compound are not available, there are methods for synthesizing 2,3-dihydro-1H-inden-1-one derivatives . These methods involve grinding, stirring, and ultrasound irradiation . Another method involves synthesizing 2,3-dihydro-1H-indene-1-methanamines from corresponding 4-nitro-3-phenylbutanoic acid .Wissenschaftliche Forschungsanwendungen

Selective D4 Dopamine Receptor Ligands

Research on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines and aza-analogues, closely related to the target compound, has demonstrated high affinities and selectivities for D4 dopamine receptors. Such compounds, particularly those substituted with methoxyphenyl groups, have shown potential in inducing physiological responses like penile erection in vivo, suggesting their applicability in studying dopaminergic mechanisms and possibly in the development of therapeutics for related disorders (Enguehard-Gueiffier et al., 2006).

Acetylcholinesterase Inhibitors

Compounds with pyridazine structures have been designed and synthesized for their acetylcholinesterase inhibitory activity. Structural modifications in these compounds have led to significant findings on how certain substitutions can enhance activity and selectivity, with some derivatives showing enhanced potency and selectivity for human acetylcholinesterase, indicating their potential in therapeutic applications for diseases like Alzheimer's (Contreras et al., 2001).

Anti-fibrotic Drug Candidates

Pyridazine derivatives have been explored for their pharmacokinetics and tissue distribution in the context of novel ALK5 inhibitors, which suppress renal and hepatic fibrosis and exhibit anti-metastatic effects. Such studies provide a basis for developing effective oral anti-fibrotic drugs, highlighting the compound's potential in treating fibrosis and related diseases (Kim et al., 2008).

Inhibition of Cardiac Phosphodiesterase

Another area of application includes the development of 6-benzoxazinylpyridazin-3-ones for their potent and selective inhibition of cardiac phosphodiesterase fraction III, demonstrating their potential as long-acting, orally active inotropic vasodilator agents in managing congestive heart failure (Combs et al., 1990).

Eigenschaften

IUPAC Name |

3-(2,3-dihydro-1H-inden-1-yloxy)-6-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-6-9-14(16-15-10)17-13-8-7-11-4-2-3-5-12(11)13/h2-6,9,13H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUYCVOMXKBIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide](/img/structure/B2821472.png)

![N-[3-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2821475.png)

![2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]acetonitrile](/img/structure/B2821477.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2821478.png)

![3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821483.png)

![2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2821486.png)

![(E)-2-amino-1-((thiophen-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2821490.png)